molecular formula C17H15F3N4O B2481066 2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2326289-09-0

2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2481066
CAS No.: 2326289-09-0
M. Wt: 348.329
InChI Key: UKYMSFQCEOCKDH-UHFFFAOYSA-N
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Description

2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further substituted with a trifluoromethyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the formation of unwanted by-products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring could lead to the formation of a benzoxazolone, while reduction of the piperidine ring could lead to the formation of a piperidine derivative .

Scientific Research Applications

2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole include other benzoxazole derivatives and piperidine-containing compounds. These compounds may share similar chemical properties and reactivity patterns .

Uniqueness

What sets this compound apart is the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)14-8-15(22-10-21-14)24-7-3-4-11(9-24)16-23-12-5-1-2-6-13(12)25-16/h1-2,5-6,8,10-11H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYMSFQCEOCKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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